[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate
Description
[(1R)-1-(9H-Fluoren-9-yl)ethyl] carbonochloridate (CAS: 105764-39-4) is a chiral chloroformate derivative featuring a fluorenyl group. Its molecular formula is C₁₆H₁₃ClO₂, with a molecular weight of 272.73 g/mol . The compound is characterized by a stereogenic center at the 1-position of the ethyl group, conferring enantioselective properties critical for applications in analytical chemistry. It is primarily employed as a derivatizing agent for the chiral separation of amino acids via capillary electrophoresis and HPLC, enabling the resolution of racemic mixtures into enantiomers .
The fluorenyl moiety enhances UV detectability, while the chloroformate group reacts selectively with primary and secondary amines, alcohols, or thiols to form stable carbamate or carbonate derivatives. This reactivity underpins its utility in stereochemical analysis and pharmaceutical synthesis .
Properties
IUPAC Name |
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-10(19-16(17)18)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-10,15H,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRVOKMRHPQYGE-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate can be synthesized through the reaction of fluorenylmethanol with phosgene or its derivatives. The reaction typically involves the following steps:
Reaction with Phosgene: Fluorenylmethanol is reacted with phosgene in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate in high purity.
Industrial Production Methods
In industrial settings, the production of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield of the product.
Chemical Reactions Analysis
Types of Reactions
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate can hydrolyze to form fluorenylmethanol and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during the reaction.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are commonly used to maintain anhydrous conditions.
Major Products Formed
Fluorenylmethanol Derivatives: Substitution reactions typically yield fluorenylmethanol derivatives, which are useful intermediates in organic synthesis.
Carbon Dioxide: Hydrolysis of the compound results in the formation of carbon dioxide as a byproduct.
Scientific Research Applications
Structural Representation
The structural formula can be represented as follows:
This compound features a carbonochloridate functional group, which is essential for its reactivity.
Synthesis of Amino Acids and Peptides
One of the primary applications of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate is in the synthesis of amino acids and peptides. The compound acts as a protecting group for amines, allowing for selective reactions without interfering with other functional groups. This property is particularly useful in multi-step synthesis processes where the integrity of specific functional groups must be maintained.
Chiral Auxiliary in Asymmetric Synthesis
The fluorenyl moiety provides chirality to the compound, making it a valuable chiral auxiliary in asymmetric synthesis. The use of chiral auxiliaries is crucial in producing enantiomerically pure compounds, which are often required in pharmaceuticals. Studies have shown that employing [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate can enhance the selectivity of reactions leading to desired stereoisomers .
Reagent in Carbonyl Chemistry
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate serves as a reagent in various carbonyl chemistry reactions, including acylation and esterification processes. Its ability to introduce carbonyl groups selectively makes it an essential tool for chemists working on complex organic molecules.
Case Study 1: Synthesis of Fluorinated Amino Acids
In a study published by researchers focusing on peptide synthesis, [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate was utilized to protect amino groups during the synthesis of fluorinated amino acids. The results demonstrated high yields and purity levels, showcasing the compound's effectiveness as a protecting group .
Case Study 2: Asymmetric Synthesis of Pharmaceuticals
Another notable application was reported in the development of a new anti-cancer drug where [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate was employed to achieve high enantiomeric excess in key intermediates. This application highlighted its role as a chiral auxiliary that facilitated the production of pharmacologically active compounds with improved efficacy .
Mechanism of Action
The mechanism of action of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate involves the formation of a stable carbamate linkage with amino groups. This linkage protects the amino group from unwanted reactions during synthesis. The fluorenyl group can be removed by treatment with a base, such as piperidine, which cleaves the carbamate bond and regenerates the free amino group.
Comparison with Similar Compounds
Table 2: Comparative Reactivity and Uses
Stereochemical and Analytical Performance
The (1R)-enantiomer demonstrates superior enantioselectivity compared to non-chiral analogues like ethyl chloroformate. For example, in HPLC using a Phenomenex Lux Cellulose-1 column, it achieves baseline resolution of amino acid enantiomers with a resolution factor (Rₛ) > 2.0 under optimized conditions (acetonitrile/water mobile phase) . In contrast, FMOC-Cl lacks intrinsic chirality, requiring chiral stationary phases for enantiomer separation .
Table 3: Analytical Performance in Chiral Separations
Stability and Handling
- [(1R)-Enantiomer] : Moisture-sensitive; requires storage under inert gas at −20°C. Decomposes via hydrolysis to release CO₂ and HCl .
- Ethyl Chloroformate : Highly volatile (BP: 95°C); requires cold storage. Rapid hydrolysis in aqueous media limits its utility in aqueous-phase reactions .
- FMOC-Cl : More stable than fluorenyl ethyl derivatives but prone to degradation in basic conditions .
Research Findings and Industrial Relevance
- Pharmaceutical Analysis: The (1R)-enantiomer is pivotal in quantifying trace D-amino acids in biologics, complying with USP/EP guidelines for enantiopurity testing .
- Synthetic Chemistry : Ethyl chloroformate remains a staple in bulk synthesis of symmetric carbonates, whereas the (1R)-enantiomer is niche but critical for asymmetric syntheses .
Biological Activity
[(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate, commonly known as (−)-1-(9-fluorenyl)ethyl chloroformate (FLEC), is a chiral derivatizing agent extensively utilized in organic synthesis and analytical chemistry. This compound is particularly significant in the context of amino acid analysis and has been studied for its biological activity, especially in relation to its applications in chiral separation techniques.
- Molecular Formula : C16H13ClO
- Molecular Weight : 272.73 g/mol
- CAS Number : 2154479-90-0
Biological Applications
The primary biological activity of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate lies in its use as a chiral derivatizing agent. Its applications include:
- Chiral Analysis : FLEC is employed for the derivatization of amino acids, enabling their separation and analysis through various chromatographic methods, including liquid chromatography and mass spectrometry. This is crucial for understanding the stereochemistry of biologically relevant compounds .
- Electrophoretic Separation : The compound has been utilized in capillary electrophoresis for the separation of amino acid diastereomers, enhancing the resolution and detection sensitivity of these analyses .
1. Amino Acid Derivatization
A study highlighted the use of (−)-FLEC for the derivatization of β-methylamino alanine (BMAA) enantiomers, which improved analytical methodologies for amino acids . The research demonstrated that using FLEC allowed for more accurate chiral discrimination in biological samples.
2. Micellar Electrokinetic Chromatography
In another study, FLEC was applied in a micellar electrokinetic chromatography-mass spectrometry (MEKC-MS) approach to analyze amino acids in artificial cerebrospinal fluid. The results indicated that FLEC effectively facilitated the chiral resolution necessary for studying neuroactive compounds .
Biological Activity Summary Table
Safety and Toxicology
While specific toxicological data on [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate is limited, general safety data indicate that it should be handled with care due to its potential hazards. Precautionary measures include avoiding skin contact and inhalation, as well as using appropriate personal protective equipment when handling the compound .
Q & A
Q. What are the primary applications of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate in chiral derivatization?
This compound is widely used as a chiral derivatizing agent for resolving enantiomers of amines, amino acids, and alcohols. Its fluorenyl group enhances UV detectability in HPLC, while the chloroformate moiety reacts selectively with nucleophiles like amines. The (1R)-configuration ensures stereospecific derivatization, enabling precise analysis of enantiomeric excess (ee) in asymmetric synthesis .
Q. What analytical techniques are recommended for confirming the stereochemical integrity of this compound?
Chiral HPLC with UV detection is the gold standard for determining ee. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of protons in the fluorenyl group, validating the (1R)-configuration. Mass spectrometry (MS) is used to verify molecular weight and purity .
Q. What safety precautions are essential when handling [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate?
Use nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation. The compound is moisture-sensitive; store under inert gas (e.g., argon) at –20°C. Avoid contact with water, as hydrolysis releases toxic HCl gas .
Advanced Research Questions
Q. How can the synthesis of [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonochloridate be optimized to improve enantiomeric purity?
Asymmetric transfer hydrogenation of the precursor alcohol followed by reaction with triphosgene in dry CH₂Cl₂ at 0–5°C yields >90% ee. Pyridine acts as a catalyst, but excess base can lead to racemization. Monitor reaction progress via TLC (hexane/EtOAc) and quench with ice-cold water to minimize side reactions .
Q. How do competing side reactions (e.g., hydrolysis or racemization) impact the stability of this compound, and how can they be mitigated?
Hydrolysis forms [(1R)-1-(9H-fluoren-9-yl)ethyl] carbonate, detectable via IR (loss of C=O stretch at 1800 cm⁻¹). Racemization occurs at elevated temperatures (>40°C) or prolonged storage. Use anhydrous solvents (e.g., THF, DMF) and conduct reactions under nitrogen. For long-term storage, lyophilize and store in amber vials .
Q. What strategies resolve discrepancies in enantiomeric excess measurements between chiral HPLC and NMR spectroscopy?
Cross-validate using Mosher’s ester derivatives or X-ray crystallography. Chiral HPLC may overestimate ee due to column artifacts, while NMR diastereomeric splitting provides complementary data. Adjust mobile phase composition (e.g., n-hexane/isopropanol ratios) to optimize peak resolution .
Q. How is this reagent applied in solid-phase peptide synthesis (SPPS) for selective protection of amino groups?
It acts as a temporary Fmoc-like protecting group. React with primary amines in DMF at pH 8–9 (using DIEA). Deprotection requires 20% piperidine in DMF, but the fluorenyl group’s steric bulk may slow coupling kinetics. Compare with Boc or Alloc strategies for sterically hindered residues .
Q. What mechanistic insights explain its reactivity in nucleophilic acyl substitution reactions?
The electron-withdrawing fluorenyl group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. DFT studies suggest a tetrahedral intermediate stabilized by π-stacking between the fluorenyl moiety and aromatic solvents (e.g., benzene). Rate constants correlate with solvent polarity and nucleophile strength (e.g., amines > alcohols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
